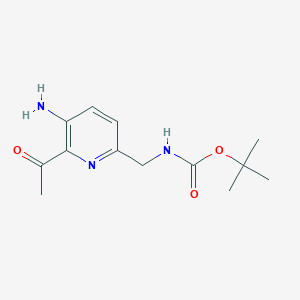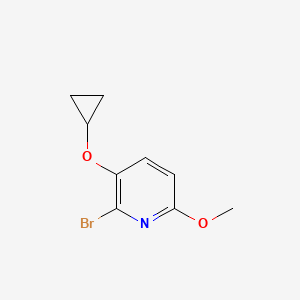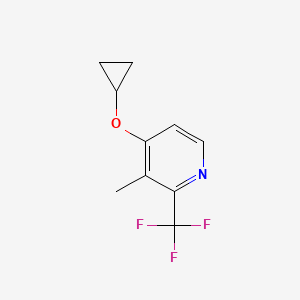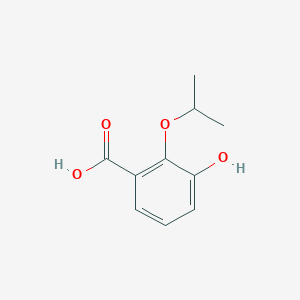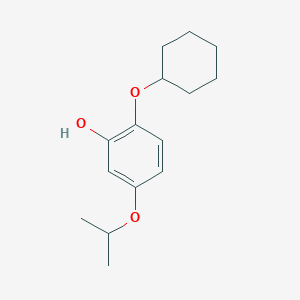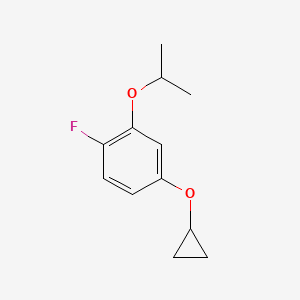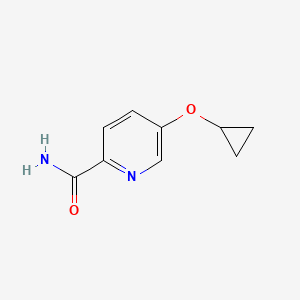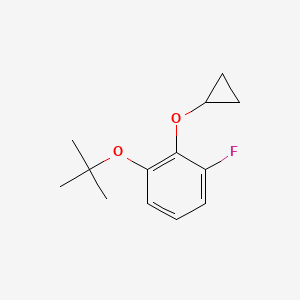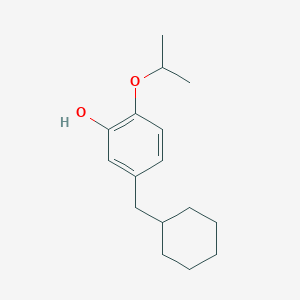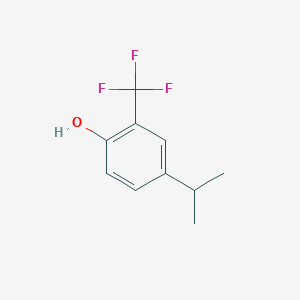
4-Hydroxy-2-(methylthio)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-2-(methylsulfanyl)benzene-1-sulfonamide is an organic compound with the molecular formula C7H9NO3S2 and a molecular weight of 219.28 g/mol This compound is characterized by the presence of a hydroxyl group, a methylsulfanyl group, and a sulfonamide group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and subsequent functionalization processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity 4-Hydroxy-2-(methylsulfanyl)benzene-1-sulfonamide .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-2-(methylsulfanyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The sulfonamide group can be reduced to form amines or other reduced products.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under appropriate conditions to achieve substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound .
Aplicaciones Científicas De Investigación
4-Hydroxy-2-(methylsulfanyl)benzene-1-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: This compound and its derivatives are investigated for their potential as antimicrobial and anticancer agents.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as conductivity or catalytic activity.
Biological Studies: Researchers study the interactions of this compound with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-2-(methylsulfanyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the sulfonamide group can inhibit enzymes such as carbonic anhydrase, leading to therapeutic effects . The hydroxyl and methylsulfanyl groups may also contribute to the compound’s binding affinity and specificity for its targets .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxybenzenesulfonamide: Lacks the methylsulfanyl group, which may affect its reactivity and biological activity.
2-(Methylsulfanyl)benzenesulfonamide: Lacks the hydroxyl group, which can influence its solubility and interaction with biological targets.
4-Hydroxy-2-(methylsulfanyl)benzoic acid: Contains a carboxylic acid group instead of a sulfonamide group, leading to different chemical and biological properties.
Uniqueness
4-Hydroxy-2-(methylsulfanyl)benzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both hydroxyl and methylsulfanyl groups, along with the sulfonamide moiety, allows for diverse applications and interactions that are not possible with simpler analogs .
Propiedades
Fórmula molecular |
C7H9NO3S2 |
|---|---|
Peso molecular |
219.3 g/mol |
Nombre IUPAC |
4-hydroxy-2-methylsulfanylbenzenesulfonamide |
InChI |
InChI=1S/C7H9NO3S2/c1-12-6-4-5(9)2-3-7(6)13(8,10)11/h2-4,9H,1H3,(H2,8,10,11) |
Clave InChI |
ALMURDWJJYAXKZ-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C=CC(=C1)O)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


